Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 3963-75-5
VCID: VC2417097
InChI: InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3
SMILES: CC1(NC(CS1)C(=O)OC)C
Molecular Formula: C7H13NO2S
Molecular Weight: 175.25 g/mol

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate

CAS No.: 3963-75-5

Cat. No.: VC2417097

Molecular Formula: C7H13NO2S

Molecular Weight: 175.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate - 3963-75-5

Specification

CAS No. 3963-75-5
Molecular Formula C7H13NO2S
Molecular Weight 175.25 g/mol
IUPAC Name methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate
Standard InChI InChI=1S/C7H13NO2S/c1-7(2)8-5(4-11-7)6(9)10-3/h5,8H,4H2,1-3H3
Standard InChI Key AMHPVDWIPMNOSV-UHFFFAOYSA-N
SMILES CC1(NC(CS1)C(=O)OC)C
Canonical SMILES CC1(NC(CS1)C(=O)OC)C

Introduction

Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate is a chemical compound with the molecular formula C7H13NO2S and a molecular weight of approximately 175.25 g/mol . This compound features a thiazolidine ring, a five-membered heterocyclic structure containing sulfur and nitrogen, with two methyl groups at the second position. The presence of these methyl groups distinguishes it from other similar thiazolidine derivatives.

Synthesis

The synthesis of methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate typically involves multi-step synthetic pathways. These methods highlight the versatility in synthesizing this compound for research and application purposes, particularly in medicinal chemistry.

Applications

This compound is used as a chiral building block in the synthesis of more complex molecules and derivatives. Its unique combination of steric bulk and functional groups makes it valuable for various applications, including the development of pharmaceuticals.

Biological Activity and Research Findings

While specific biological activities associated with methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylate are not well-documented, compounds with similar thiazolidine moieties have shown potential in inhibiting tumor cell growth and reversing carcinogenesis . Further research is necessary to elucidate the biological properties of this compound.

Comparison with Similar Compounds

Compound NameStructure CharacteristicsUnique Features
Methyl 2,2-dimethyl-1,3-thiazolidine-4-carboxylateContains a thiazolidine ring with two methyl groups at the second position and a carboxylate ester at the fourth positionProvides steric bulk and functional groups for chemical reactivity and biological activity
2,2-Dimethylthiazolidine-4-carboxylic acidContains a carboxylic acid instead of an esterDirectly involved in biological activity studies
(4R)-2,2-Dimethyl-1,3-thiazolidine-4-carboxylic acidHas a different stereochemistry at the fourth positionPotentially different biological properties
Methyl thiazolidine-4-carboxylateLacks additional methyl groupsSimpler structure; fewer steric hindrances

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